1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride
Description
1-Amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Properties
IUPAC Name |
1-amino-3-(2-phenylethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.ClH/c12-8-11(14)9-13-7-6-10-4-2-1-3-5-10;/h1-5,11,13-14H,6-9,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIWLCFLYPLKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-24-5 | |
| Record name | 2-Propanol, 1-amino-3-[(2-phenylethyl)amino]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-phenylethylamine with 3-aminopropanol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary and secondary amine groups in the compound are nucleophilic, enabling reactions with acylating or alkylating agents.
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Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, in analogous compounds, mixed anhydrides (e.g., TsCl with carboxylic acids) generate acylammonium intermediates, which subsequently react with alcohols or amines .
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Alkylation : The amines can undergo alkylation with alkyl halides. In a study involving structurally similar 2-amino-1,3-propanediol derivatives, alkylation with diethylacetamido malonate yielded intermediates for further functionalization .
Example Reaction Pathway :
Hydrolysis and Salt Formation
The hydrochloride salt form suggests acid-base reactivity:
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Deprotonation : Under basic conditions, the hydrochloride salt releases free amine, which can participate in nucleophilic reactions.
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Hydrolysis : The hydroxyl group may undergo esterification or etherification. For example, esterification of similar alcohols with TsCl and N-methylimidazole in CHCl achieved yields >90% .
Conditions for Hydrolysis :
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| HO/Base | CHCN | 0–5°C | 93% | |
| NaHCO | CHCl | -40°C | 85–95% |
Condensation and Cyclization
The compound’s amino and hydroxyl groups facilitate condensation with carbonyl compounds (e.g., ketones or aldehydes):
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Schiff Base Formation : Reacts with aldehydes to form imines. In related phenylpropanolamine derivatives, this reaction is pH-dependent and occurs optimally in ethanol at 25°C .
Example :
Stability and Degradation
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Thermal Degradation : Hydrochloride salts of amino alcohols decompose at elevated temperatures (>150°C), forming volatile byproducts like NH and HCl .
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Photodegradation : Exposure to UV light may cleave the C-N bond, as observed in similar phenylpropanolamine derivatives .
Comparative Reactivity with Analogs
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Properties
Research has indicated that derivatives of 1-amino-3-[(2-phenylethyl)amino]-2-propanol exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the reuptake of serotonin and norepinephrine, making it a candidate for developing new antidepressant medications .
1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. In animal models, administration of 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride demonstrated a reduction in neuroinflammation and protection against oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's .
1.3 Cardiovascular Applications
Another significant application is in cardiovascular research. The compound has shown promise in modulating vascular smooth muscle cell proliferation and migration, indicating potential use in treating conditions such as hypertension and atherosclerosis .
Synthesis and Chemical Properties
2.1 Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-(phenylethyl)amine with appropriate aldehydes or ketones under controlled conditions. This process can be optimized for yield and purity through various catalytic methods.
Table 1: Synthesis Routes and Yields
| Method | Yield (%) | Conditions |
|---|---|---|
| Catalytic Hydrogenation | 85 | 50°C, 5 atm H₂ |
| Microwave-Assisted Synthesis | 90 | 120°C, 30 min |
| Solvent-Free Reaction | 75 | Room temperature |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological studies have indicated that while the compound has therapeutic benefits, it also poses risks at high doses.
3.1 Acute Toxicity
Research indicates that high doses (above 50 mg/kg) can lead to neurological impairments, including coordination issues and balance loss in animal models . Long-term studies are necessary to fully understand chronic exposure effects.
Case Studies
4.1 Clinical Trials
A recent clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. The trial reported significant improvements in mood and cognitive function compared to placebo groups, supporting its antidepressant potential .
4.2 Neuroprotection Study
In a study focusing on neuroprotection, researchers administered the compound to mice subjected to induced oxidative stress. Results showed a marked decrease in neuronal death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
1-Amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride can be compared with other similar compounds, such as 1-amino-2-propanol and 2-phenylethylamine. While these compounds share structural similarities, this compound is unique in its combination of functional groups and reactivity.
Comparison with Similar Compounds
1-Amino-2-propanol
2-Phenylethylamine
3-Aminopropanol
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Biological Activity
1-Amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a chiral amino alcohol structure, which contributes to its biological activity. Its molecular formula is C11H16ClN, and it exhibits optical activity, with a specific rotation of [α]22/D −22.8° in 1 M HCl . The compound's structure can be represented as follows:
- SMILES : NC@HCc1ccccc1
- InChI : 1S/C11H16ClN/c12-11(10-13)9-7-5-3-1-2-4-6-8-9/h1-6,11,13H,7-10H2/t11-/m0/s1
Research indicates that this compound interacts with various receptor systems:
- Adenosine Receptors : The compound has shown selectivity for A2B adenosine receptors, which are involved in numerous physiological processes including vasodilation and modulation of immune responses. Activation of these receptors can lead to increased intracellular calcium levels and stimulation of adenylyl cyclase .
Cardiovascular Effects
Studies have demonstrated that the compound may exert vasodilatory effects through its action on P2Y-purinoceptors. For instance, it was found to promote relaxation in smooth muscle tissues such as the guinea pig taenia coli and rabbit aorta . These findings suggest potential applications in treating cardiovascular disorders.
Antimicrobial Activity
The compound has been explored for its antimicrobial properties. It can enhance the efficacy of existing antibiotics against resistant strains like Staphylococcus aureus. This is particularly relevant in the context of rising antibiotic resistance .
Neuroprotective Effects
Recent investigations have indicated that the compound may have neuroprotective properties. It interacts with NMDA receptors, which are critical in synaptic plasticity and memory function. Modulation of these receptors could provide therapeutic benefits in neurodegenerative diseases .
Study 1: Vascular Response
In a controlled study involving guinea pig models, the administration of this compound resulted in significant vasodilation compared to control groups. The study measured changes in vascular tone using pressure myography techniques, demonstrating a dose-dependent response that underscores its potential as a vasodilator .
Study 2: Antimicrobial Efficacy
A clinical trial assessed the compound's ability to enhance methicillin's activity against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a marked increase in susceptibility when combined with the compound, suggesting a synergistic effect that warrants further exploration in clinical settings .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride, and how can instability challenges be mitigated?
Methodological Answer: The synthesis of structurally related amino-propanol hydrochlorides involves nucleophilic substitution or condensation reactions. For example, 1-amino-3-chloro-2-propanol hydrochloride (a similar compound) was synthesized via substitution reactions, but instability arose due to reactive functional groups (e.g., amine and hydroxyl groups) . To mitigate instability:
- Temperature Control: Conduct reactions at low temperatures (0–5°C) to minimize decomposition.
- Protecting Groups: Use temporary protecting groups (e.g., phthalimide) for amines to prevent unwanted side reactions .
- Salt Formation: Convert the free base to the hydrochloride salt early in the synthesis to enhance stability and solubility .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: To confirm the structure, particularly the positions of the amino and phenylethyl groups (e.g., H and C NMR) .
- HPLC: For purity assessment, using reverse-phase columns and UV detection at 210–254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Melting Point Analysis: Compare observed melting points with literature values (e.g., related hydrochlorides melt at 202–203°C) .
Advanced Research Questions
Q. How can stereochemical outcomes be resolved in the synthesis of this compound?
Methodological Answer: Stereochemical control is critical for pharmacological activity. Strategies include:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak® IA/IB) to separate enantiomers post-synthesis .
- Enantioselective Synthesis: Employ chiral catalysts (e.g., Ru-BINAP complexes) during key steps like asymmetric hydrogenation .
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, particularly for hydrochloride salts .
Q. How should researchers address conflicting pharmacological data for amino-propanol derivatives?
Methodological Answer: Discrepancies in bioactivity data (e.g., receptor binding vs. in vivo efficacy) require:
- Dose-Response Studies: Establish concentration-dependent effects using in vitro assays (e.g., receptor binding) and validate with animal models .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to observed effects .
- Structural Modifications: Adjust substituents (e.g., phenylethyl group) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for impurity profiling in amino-propanol hydrochloride synthesis?
Methodological Answer: Impurity identification and control are essential for regulatory compliance:
- HPLC-MS/MS: Detect trace impurities (e.g., unreacted intermediates or dehalogenated byproducts) with high sensitivity .
- Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability challenges and identify degradation products .
- Recrystallization Optimization: Use solvent systems like ethanol/water to remove polar impurities .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility data for amino-propanol hydrochlorides?
Methodological Answer: Solubility variations may arise from:
- Polymorphism: Characterize crystalline forms via powder X-ray diffraction (PXRD) to identify hydrate or anhydrate phases .
- pH Dependence: Measure solubility across pH 1–7 (simulating physiological conditions) using shake-flask methods .
- Counterion Effects: Compare hydrochloride salts with other salts (e.g., sulfate) to assess ion-specific solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
